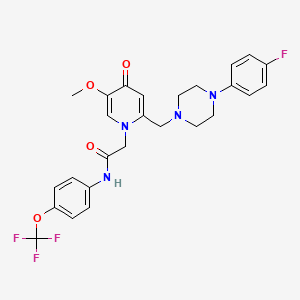
2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C26H26F4N4O4 and its molecular weight is 534.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups, including:
- Piperazine ring : Known for its role in various pharmacological activities.
- Pyridine derivative : Contributes to the compound’s potential interaction with biological targets.
- Trifluoromethoxy group : Enhances lipophilicity and may influence receptor binding.
Structural Formula
Pharmacological Effects
- Antidepressant Activity : Studies indicate that compounds with piperazine moieties often exhibit antidepressant effects by acting as serotonin receptor modulators. The presence of the 4-fluorophenyl group may enhance these effects through increased receptor affinity .
- Antitumor Properties : Preliminary data suggest that this compound may have cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways critical for tumor growth and survival .
- Neuroprotective Effects : The structural characteristics of the compound suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The piperazine and pyridine components likely interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, thereby preventing further division .
Study 1: Antidepressant Activity in Animal Models
A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. The effective dose was found to correlate with increased levels of serotonin in the brain, suggesting a mechanism involving serotonin receptor activation .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies were performed on several cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The results showed an IC50 value of approximately 15 µM for A549 cells, indicating potent cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis in these cells through mitochondrial pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | |
| Antitumor | Cytotoxicity (IC50 ~ 15 µM) | |
| Neuroprotective | Modulation of neurotransmitters |
| Mechanism | Description |
|---|---|
| Receptor Binding | Interaction with serotonin and dopamine receptors |
| Enzyme Inhibition | Inhibition of pathways critical for tumor growth |
| Cell Cycle Arrest | Induction of apoptosis in cancer cells |
Propriétés
IUPAC Name |
2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F4N4O4/c1-37-24-16-34(17-25(36)31-19-4-8-22(9-5-19)38-26(28,29)30)21(14-23(24)35)15-32-10-12-33(13-11-32)20-6-2-18(27)3-7-20/h2-9,14,16H,10-13,15,17H2,1H3,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYAPVNAZFINLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














